Nominine

Description

Properties

IUPAC Name |

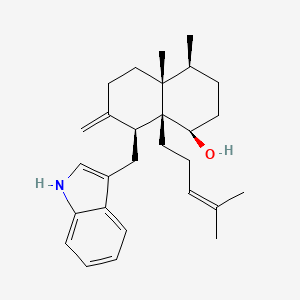

(1R,4S,4aR,8S,8aR)-8-(1H-indol-3-ylmethyl)-4,4a-dimethyl-7-methylidene-8a-(4-methylpent-3-enyl)-2,3,4,5,6,8-hexahydro-1H-naphthalen-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H39NO/c1-19(2)9-8-15-28-24(17-22-18-29-25-11-7-6-10-23(22)25)20(3)14-16-27(28,5)21(4)12-13-26(28)30/h6-7,9-11,18,21,24,26,29-30H,3,8,12-17H2,1-2,4-5H3/t21-,24-,26+,27+,28-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSSPRCKKWJRAJZ-HBDSXALQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(C2(C1(CCC(=C)C2CC3=CNC4=CC=CC=C43)C)CCC=C(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1CC[C@H]([C@]2([C@@]1(CCC(=C)[C@@H]2CC3=CNC4=CC=CC=C43)C)CCC=C(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H39NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40923628 | |

| Record name | 8-[(1H-Indol-3-yl)methyl]-4,4a-dimethyl-7-methylidene-8a-(4-methylpent-3-en-1-yl)decahydronaphthalen-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40923628 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

405.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

120991-21-1 | |

| Record name | Nominine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0120991211 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 8-[(1H-Indol-3-yl)methyl]-4,4a-dimethyl-7-methylidene-8a-(4-methylpent-3-en-1-yl)decahydronaphthalen-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40923628 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Nominine: A Technical Guide to its Isolation, Source, and Biological Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nominine, a complex heptacyclic diterpenoid alkaloid of the hetisine-type, represents a fascinating natural product with potential therapeutic applications. This document provides a comprehensive overview of this compound, focusing on its natural source, detailed isolation methodologies, and an exploration of its biological activities. While quantitative data on the bioactivity of this compound itself is limited in publicly available literature, this guide summarizes the known activities of the broader class of hetisine-type alkaloids to inform future research and drug discovery efforts.

Introduction

This compound is a C20-diterpenoid alkaloid characterized by a rigid, cage-like heptacyclic skeleton.[1] Its structural complexity and relationship to other biologically active hetisine-type alkaloids have made it a subject of interest for both natural product chemists and synthetic organic chemists. Understanding its natural origins and isolation is the first critical step in unlocking its full therapeutic potential.

Natural Source and Isolation

The primary natural source of this compound is the plant Aconitum sanyoense Nakai, a species belonging to the Ranunculaceae family.[2] The isolation of this compound from this plant was first reported by Sakai et al. in 1982.[3] While the original publication provides the most detailed account, a general protocol can be inferred from standard alkaloid extraction procedures and methodologies reported for similar compounds from the Aconitum genus.

General Experimental Protocol for Isolation

The following is a generalized protocol for the isolation of this compound from the roots of Aconitum sanyoense, based on common practices for diterpenoid alkaloid extraction.

Table 1: Generalized Protocol for this compound Isolation

| Step | Procedure | Details |

| 1. Material Preparation | The roots of Aconitum sanyoense are collected, dried, and ground into a fine powder. | Proper drying is crucial to prevent enzymatic degradation of the alkaloids. |

| 2. Extraction | The powdered plant material is subjected to exhaustive extraction with a suitable solvent, typically methanol or ethanol, at room temperature or under reflux. | This initial extraction aims to isolate a wide range of compounds, including the target alkaloids. |

| 3. Acid-Base Partitioning | The crude extract is concentrated and then subjected to an acid-base liquid-liquid partitioning. The extract is acidified (e.g., with 5% HCl) and washed with a non-polar solvent (e.g., diethyl ether or chloroform) to remove neutral and acidic compounds. | Alkaloids, being basic, will remain in the acidic aqueous phase as their corresponding salts. |

| 4. Basification and Re-extraction | The acidic aqueous layer is then basified (e.g., with ammonia solution to pH 9-10) to liberate the free alkaloids. The free alkaloids are then extracted into an organic solvent such as chloroform or dichloromethane. | This step selectively isolates the crude alkaloid fraction. |

| 5. Chromatographic Separation | The crude alkaloid fraction is subjected to a series of chromatographic techniques for purification. This typically involves column chromatography over silica gel or alumina, followed by further purification using preparative thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). | A gradient elution system with solvents of increasing polarity (e.g., chloroform-methanol mixtures) is often employed. |

| 6. Crystallization | The purified this compound fraction is crystallized from a suitable solvent system to yield the pure compound. | Purity is confirmed by spectroscopic methods (NMR, MS, IR) and by measuring its melting point. |

Workflow for this compound Isolation

Biological Activities and Potential Mechanisms of Action

While specific quantitative biological activity data for this compound is scarce in the literature, the broader class of hetisine-type diterpenoid alkaloids exhibits a range of interesting pharmacological properties. These activities provide a strong rationale for further investigation into this compound's therapeutic potential.

Table 2: Reported Biological Activities of Hetisine-Type Alkaloids

| Biological Activity | Description | Quantitative Data (for related compounds) | Reference |

| Antiarrhythmic | Hetisine-type alkaloids, such as Guan-fu base A, have been shown to possess potent antiarrhythmic properties. | Guan-fu base A is an approved antiarrhythmic drug in China. | [1] |

| Antitumor | Some hetisine-type alkaloids have demonstrated cytotoxic activity against various cancer cell lines. | Data for this compound is not available. | [1] |

| Antimicrobial | Activity against certain bacteria and fungi has been reported for some members of this class. | Data for this compound is not available. | [1] |

| Insecticidal | Certain hetisine-type alkaloids have shown insecticidal properties. | Data for this compound is not available. | [1] |

| Toxicity | This compound has a reported LD50 (intraperitoneal) in mice. | LD50 = 68.0 mg/kg | [3] |

Potential Antiarrhythmic Mechanism of Action: Ion Channel Modulation

The antiarrhythmic effects of the related hetisine-type alkaloid, Guan-fu base A, are attributed to its ability to act as a multi-ion channel blocker. It is plausible that this compound may share a similar mechanism of action. This involves the modulation of key ion channels responsible for cardiac action potential generation and propagation.

Proposed Signaling Pathway for Antiarrhythmic Activity

Structure Elucidation

The structure of this compound was established as 11-deoxykobusine through chemical transformation of kobusine and confirmed by spectroscopic methods.[2] The absolute configuration was determined using circular dichroism (CD) spectral studies.[2]

Conclusion and Future Directions

This compound is a structurally complex natural product with potential for further investigation as a therapeutic agent, particularly in the area of antiarrhythmic drug discovery. The primary challenges lie in the limited availability of the natural product and the scarcity of quantitative biological data. Future research should focus on:

-

Sustainable Sourcing: Exploring synthetic biology or semi-synthetic approaches to produce this compound and its analogs in larger quantities.

-

Comprehensive Biological Screening: Conducting systematic in vitro and in vivo studies to determine the IC50/MIC values of this compound for its antiarrhythmic, cytotoxic, antimicrobial, and anti-inflammatory activities.

-

Mechanism of Action Studies: Elucidating the precise molecular targets and signaling pathways through which this compound exerts its biological effects.

This technical guide provides a foundational understanding of this compound, offering a starting point for researchers and drug development professionals to explore the potential of this intriguing natural product.

References

The intricate Biosynthesis of Nominine and Other Hetisine Alkaloids: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hetisine-type diterpenoid alkaloids, a complex and structurally diverse class of natural products, have garnered significant attention for their potent biological activities. Among them, nominine stands out as a representative member with a formidable heptacyclic caged skeleton. Understanding the biosynthetic pathway of these intricate molecules is paramount for their sustainable production through metabolic engineering and for the generation of novel analogs with improved therapeutic properties. This technical guide provides an in-depth exploration of the current understanding of hetisine alkaloid biosynthesis, with a special focus on this compound. It details the putative enzymatic steps, outlines relevant experimental protocols for enzyme characterization, and presents the foundational knowledge in a format amenable to researchers in the field.

General Biosynthetic Pathway of Diterpenoid Alkaloids

The biosynthesis of all terpenoids, including diterpenoid alkaloids, begins with the universal C5 precursors, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP). These precursors are synthesized through two primary pathways: the mevalonate (MVA) pathway, which is active in the cytosol, and the methylerythritol 4-phosphate (MEP) pathway, which operates in the plastids. For the formation of diterpenoids, one molecule of DMAPP is condensed with three molecules of IPP by geranylgeranyl pyrophosphate synthase (GGPPS) to yield the C20 precursor, geranylgeranyl pyrophosphate (GGPP).

Putative Biosynthetic Pathway of Hetisine Alkaloids

The biosynthesis of hetisine-type alkaloids is a multi-step enzymatic cascade that begins with the cyclization of GGPP and culminates in a series of oxidative transformations to form the characteristic heptacyclic structure. While the complete pathway to this compound has not been fully elucidated, extensive research on related diterpenoid alkaloids in plants of the Aconitum and Delphinium genera has allowed for the construction of a putative pathway. Hetisine-type alkaloids are biosynthetically derived from atisine-type precursors.

The key stages are outlined below:

-

Formation of the Diterpene Skeleton: The biosynthesis is initiated by the cyclization of the universal diterpene precursor, GGPP. This process is catalyzed by two types of terpene synthases:

-

Class II Diterpene Synthase (diTPS): An ent-copalyl diphosphate synthase (CPS) catalyzes the protonation-initiated cyclization of GGPP to form the bicyclic intermediate, ent-copalyl diphosphate (ent-CPP).

-

Class I Diterpene Synthase (diTPS): A kaurene synthase-like (KSL) enzyme, specifically an ent-atiserene synthase, then catalyzes the ionization-dependent cyclization of ent-CPP to form the tetracyclic diterpene hydrocarbon, ent-atiserene. This hydrocarbon constitutes the foundational skeleton of atisine-type alkaloids.[1][2]

-

-

Incorporation of Nitrogen: The nitrogen atom, a defining feature of alkaloids, is incorporated into the diterpene skeleton. Isotope labeling studies have demonstrated that L-serine is the likely nitrogen donor for the formation of the characteristic N-C20 bridge in atisine-type alkaloids. The precise enzymatic mechanism of this incorporation remains to be fully characterized but is a critical step in the pathway.

-

Formation of the Atisine-type Skeleton: Following the incorporation of nitrogen, a series of oxidative modifications, likely catalyzed by cytochrome P450 monooxygenases (CYP450s) and 2-oxoglutarate-dependent dioxygenases (2-ODDs), leads to the formation of the atisine-type alkaloid core structure.

-

Conversion of Atisine-type to Hetisine-type Skeleton: The defining step in the biosynthesis of hetisine alkaloids is the formation of a C6-N bond, creating the characteristic caged, heptacyclic structure. This intramolecular cyclization is hypothesized to be an oxidative process catalyzed by a specific cytochrome P450 enzyme. This transformation converts the atisine-type precursor into the hetisine scaffold.

-

Tailoring Modifications: Following the formation of the core hetisine skeleton, a variety of "tailoring" enzymes, including additional CYP450s, methyltransferases, acyltransferases, and glucosyltransferases, can modify the molecule to produce the vast diversity of naturally occurring hetisine alkaloids, including this compound. These modifications can significantly impact the biological activity of the final compound.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key biosynthetic pathways and a general workflow for the identification and characterization of the enzymes involved.

Putative Biosynthetic Pathway of Hetisine Alkaloids

Caption: Putative biosynthetic pathway of hetisine alkaloids from GGPP.

Experimental Workflow for Enzyme Identification and Characterization

Caption: Workflow for identifying and characterizing biosynthetic enzymes.

Quantitative Data

To date, there is a notable absence of specific quantitative data in the scientific literature regarding the biosynthesis of this compound. This includes a lack of information on the kinetic parameters (e.g., Km, kcat) of the enzymes involved in its specific pathway, as well as data on the metabolic flux through the pathway and the in planta yields from primary precursors. The following table highlights the types of quantitative data that are crucial for a comprehensive understanding and for future metabolic engineering efforts, though the values for this compound biosynthesis are currently unknown.

| Parameter | Description | Value for this compound Biosynthesis |

| Enzyme Kinetics | ||

| Km | Michaelis constant, indicating the substrate concentration at which the reaction rate is half of Vmax. | Not Determined |

| kcat | Turnover number, representing the number of substrate molecules converted to product per enzyme molecule per unit of time. | Not Determined |

| kcat/Km | Catalytic efficiency of the enzyme. | Not Determined |

| Metabolic Flux | ||

| Precursor to Product Conversion Rate | The rate at which precursors (e.g., GGPP, L-serine) are converted into this compound. | Not Determined |

| In Planta Yields | ||

| This compound Concentration | The concentration of this compound in various tissues of the source plant. | Varies by species and environmental conditions; specific quantitative data is sparse. |

Detailed Experimental Protocols

The elucidation of the this compound biosynthetic pathway requires the functional characterization of the enzymes involved. Below are detailed, generalized protocols for key experiments that are central to this endeavor.

Heterologous Expression and Purification of Candidate Enzymes (e.g., CYP450s)

This protocol describes the expression of a candidate plant cytochrome P450 in a microbial host, such as Saccharomyces cerevisiae (yeast), which is often preferred for membrane-bound plant CYP450s.

a. Gene Cloning and Vector Construction:

-

Isolate total RNA from the plant species known to produce this compound (e.g., Aconitum or Delphinium species).

-

Synthesize cDNA using reverse transcriptase.

-

Amplify the full-length open reading frame (ORF) of the candidate CYP450 gene using PCR with gene-specific primers. The primers should include restriction sites for cloning into a yeast expression vector (e.g., pYES-DEST52).

-

Digest the PCR product and the expression vector with the corresponding restriction enzymes.

-

Ligate the digested gene into the expression vector. The vector should ideally contain a tag (e.g., His-tag, FLAG-tag) for subsequent protein purification.

-

Transform the ligation product into competent E. coli for plasmid amplification and sequence verify the construct.

b. Yeast Transformation and Expression:

-

Transform the verified expression vector into a suitable yeast strain (e.g., WAT11, which expresses an Arabidopsis thaliana CPR).

-

Select for transformed yeast colonies on appropriate selection media.

-

Inoculate a small-scale culture of the transformed yeast in selective media and grow overnight.

-

Use the starter culture to inoculate a larger volume of expression medium containing galactose to induce protein expression.

-

Incubate the culture with shaking at an appropriate temperature (e.g., 28-30°C) for 24-48 hours.

c. Microsome Isolation and Protein Purification:

-

Harvest the yeast cells by centrifugation.

-

Resuspend the cell pellet in a lysis buffer containing protease inhibitors.

-

Lyse the cells using glass beads or a French press.

-

Centrifuge the lysate at a low speed to remove cell debris.

-

Centrifuge the supernatant at a high speed (e.g., 100,000 x g) to pellet the microsomal fraction, which contains the membrane-bound CYP450.

-

Resuspend the microsomal pellet in a suitable buffer.

-

If a tagged protein is expressed, solubilize the microsomal membranes with a mild detergent and purify the protein using affinity chromatography (e.g., Ni-NTA resin for His-tagged proteins).

In Vitro Enzyme Assays

This protocol outlines a general procedure for testing the catalytic activity of a purified recombinant enzyme.

-

Reaction Mixture Preparation:

-

Prepare a reaction buffer with an optimal pH for the enzyme (typically pH 7.0-8.0).

-

Add the putative substrate (e.g., an atisine-type alkaloid for a CYP450 hypothesized to catalyze the formation of the hetisine skeleton). The substrate may need to be dissolved in a small amount of an organic solvent like DMSO.

-

Add the purified enzyme (or microsomal fraction).

-

For CYP450s, add a source of reducing equivalents, such as an NADPH-generating system (NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) or a purified cytochrome P450 reductase.

-

-

Reaction Incubation:

-

Initiate the reaction by adding the NADPH-generating system or NADPH.

-

Incubate the reaction mixture at an optimal temperature (e.g., 30°C) for a defined period (e.g., 1-2 hours).

-

-

Reaction Quenching and Product Extraction:

-

Stop the reaction by adding an organic solvent (e.g., ethyl acetate).

-

Vortex the mixture vigorously to extract the products into the organic phase.

-

Centrifuge to separate the phases and collect the organic layer.

-

-

Product Analysis:

-

Evaporate the organic solvent under a stream of nitrogen.

-

Re-dissolve the residue in a suitable solvent (e.g., methanol).

-

Analyze the sample by Liquid Chromatography-Mass Spectrometry (LC-MS) to identify the reaction products by comparing their retention times and mass spectra with authentic standards, if available, or by high-resolution MS and MS/MS fragmentation analysis for structural elucidation.

-

Quantitative Analysis of Alkaloids by LC-MS

This protocol provides a general framework for the quantitative analysis of diterpenoid alkaloids in plant extracts or enzyme assay samples.

a. Sample Preparation:

-

Plant Tissue: Homogenize a known weight of freeze-dried plant material in an extraction solvent (e.g., methanol or a methanol/water mixture with a small amount of acid or base to improve alkaloid solubility). Sonicate or shake the mixture for a defined period. Centrifuge and collect the supernatant.

-

Enzyme Assay: Use the extracted product sample from the in vitro assay.

b. LC-MS Analysis:

-

Chromatographic Separation:

-

Use a C18 reversed-phase HPLC column.

-

Employ a gradient elution with mobile phases typically consisting of water with 0.1% formic acid (A) and acetonitrile or methanol with 0.1% formic acid (B).

-

Optimize the gradient to achieve good separation of the alkaloids of interest.

-

-

Mass Spectrometric Detection:

-

Use an electrospray ionization (ESI) source in positive ion mode, as alkaloids are typically basic and readily protonated.

-

For quantitative analysis, operate the mass spectrometer in Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) mode for enhanced sensitivity and selectivity. This involves selecting the precursor ion of the analyte and one or more of its characteristic fragment ions.

-

-

Quantification:

-

Prepare a calibration curve using a series of known concentrations of an authentic standard of the analyte (if available).

-

Spike the samples with an internal standard to correct for variations in sample preparation and instrument response.

-

Calculate the concentration of the analyte in the sample by comparing its peak area to the calibration curve.

-

Conclusion

The biosynthesis of hetisine alkaloids like this compound represents a fascinating and complex area of natural product chemistry. While the general framework of the pathway is beginning to emerge, with the identification of early-stage diterpene synthases and the likely involvement of CYP450s and 2-ODDs in the later oxidative steps, many of the specific enzymes and their mechanisms remain to be discovered and characterized. The protocols and information provided in this guide are intended to serve as a valuable resource for researchers dedicated to unraveling the remaining mysteries of hetisine alkaloid biosynthesis. Future work in this area will undoubtedly pave the way for the biotechnological production of these valuable compounds and the development of new therapeutic agents.

References

- 1. Functional identification of the terpene synthase family involved in diterpenoid alkaloids biosynthesis in Aconitum carmichaelii - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Functional identification of the terpene synthase family involved in diterpenoid alkaloids biosynthesis in Aconitum carmichaelii - PMC [pmc.ncbi.nlm.nih.gov]

Nominine: A Technical Guide to its Physical and Chemical Properties for Drug Development Professionals

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nominine is a complex C20-diterpenoid alkaloid belonging to the hetisine class of natural products.[1] Its intricate heptacyclic molecular architecture has made it a subject of significant interest in the field of synthetic organic chemistry.[2][3][4][5][6] Beyond its structural complexity, this compound has demonstrated notable biological activity, particularly as an antiarrhythmic agent, positioning it as a potential lead compound for the development of novel cardiovascular therapeutics.[1][7] This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, detailed experimental protocols for their determination, and an illustrative representation of its mechanism of action.

Chemical and Physical Properties

The following tables summarize the key chemical and physical properties of this compound based on available data. It is important to note that while computational data and some experimental findings are available, specific experimental values for several physical properties, such as melting point, boiling point, and pKa, are not extensively reported in the current scientific literature.

Table 1: Chemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₂₈H₃₉NO | PubChem[8] |

| Molecular Weight | 405.6 g/mol | PubChem[8] |

| IUPAC Name | (1S,4R,4aS,8R,8aS)-8-(1H-indol-3-ylmethyl)-4,4a-dimethyl-7-methylidene-8a-(4-methylpent-3-enyl)-2,3,4,5,6,8-hexahydro-1H-naphthalen-1-ol | PubChem[8] |

| Canonical SMILES | C[C@@H]1CC--INVALID-LINK--O | PubChem[8] |

| InChI Key | BSSPRCKKWJRAJZ-LSKARBNJSA-N | PubChem[8] |

| CAS Number | 120991-21-1 | PubChem[8] |

Table 2: Physical Properties of this compound

| Property | Value | Source/Comment |

| Melting Point | Not explicitly reported in the searched literature. | As a crystalline solid, a sharp melting point is expected.[9] |

| Boiling Point | Not explicitly reported in the searched literature. | Due to its high molecular weight and complex structure, this compound is expected to have a very high boiling point and may decompose before boiling under atmospheric pressure. |

| Solubility | Not explicitly reported in the searched literature. | As an alkaloid with a large nonpolar hydrocarbon structure, it is expected to be poorly soluble in water but soluble in organic solvents like chloroform, ether, and methanol.[10][11][12] |

| pKa | Not explicitly reported in the searched literature. | The presence of a basic nitrogen atom suggests that this compound will have a pKa in the range typical for alkaloids, allowing it to form salts with acids.[13] |

Table 3: Biological Activity of this compound

| Activity | Value | Source |

| Antiarrhythmic Activity (in vivo) | ED₅₀ = 5 mg/kg (aconitine-induced arrhythmia rat model) | Chemistry and biological activities of hetisine-type diterpenoid alkaloids[1] |

| Sodium Current Blockade (in vitro) | IC₅₀ = 3.48 µM | Chemistry and biological activities of hetisine-type diterpenoid alkaloids[1] |

Experimental Protocols

Determination of Melting Point

The melting point of this compound can be determined using the capillary method with a melting point apparatus.

Protocol:

-

A small, finely powdered sample of pure this compound is packed into a capillary tube, sealed at one end, to a height of 2-3 mm.

-

The capillary tube is placed in a melting point apparatus.

-

The sample is heated at a steady and slow rate (e.g., 1-2 °C per minute) near the expected melting point.

-

The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting point range.

-

For a pure compound, a sharp melting range of 0.5-1 °C is expected.

Determination of Solubility

The solubility of this compound in various solvents can be determined by the equilibrium saturation method.

Protocol:

-

An excess amount of solid this compound is added to a known volume of the solvent of interest (e.g., water, ethanol, chloroform) in a sealed vial.

-

The mixture is agitated at a constant temperature until equilibrium is reached (typically 24-48 hours).

-

The suspension is then filtered to remove the undissolved solid.

-

The concentration of this compound in the saturated solution is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

The solubility is expressed as mg/mL or mol/L.

Determination of pKa

The pKa of this compound can be determined by potentiometric titration.

Protocol:

-

A standard solution of this compound is prepared in a suitable solvent system (e.g., a mixture of water and an organic co-solvent to ensure solubility).

-

The solution is titrated with a standardized solution of a strong acid (e.g., HCl).

-

The pH of the solution is monitored using a calibrated pH meter after each addition of the titrant.

-

A titration curve is generated by plotting the pH versus the volume of titrant added.

-

The pKa is determined from the pH at the half-equivalence point of the titration curve.

Mechanism of Action and Signaling Pathway

This compound exhibits antiarrhythmic properties primarily through the blockade of cardiac sodium channels.[1] This action modulates the cardiac action potential, thereby correcting irregular heartbeats.

Cardiac Sodium Channel Blockade

The influx of sodium ions through voltage-gated sodium channels (Nav1.5) is responsible for the rapid depolarization phase (Phase 0) of the cardiac action potential. In arrhythmic conditions, these channels may function abnormally. This compound, as a sodium current blocker, is believed to bind to these channels and inhibit the flow of sodium ions into the cardiomyocyte. This leads to a decrease in the rate and magnitude of depolarization, a prolongation of the refractory period, and a slowing of conduction velocity, ultimately suppressing the abnormal cardiac rhythms.

Caption: Mechanism of action of this compound as a cardiac sodium channel blocker.

Conclusion

This compound is a structurally complex and biologically active diterpenoid alkaloid with demonstrated potential as an antiarrhythmic agent. While its chemical identity is well-established, a comprehensive experimental characterization of its physical properties is still lacking in the public domain. The provided general protocols offer a framework for obtaining this crucial data for drug development purposes. Further investigation into its specific interactions with cardiac ion channels and its broader pharmacological profile will be essential for advancing this compound or its analogs toward clinical applications.

References

- 1. Chemistry and biological activities of hetisine-type diterpenoid alkaloids - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scilit.com [scilit.com]

- 3. Asymmetric synthetic access to the hetisine alkaloids: total synthesis of (+)-nominine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Efficient synthetic access to the hetisine C20-diterpenoid alkaloids. A concise synthesis of this compound via oxidoisoquinolinium-1,3-dipolar and dienamine-Diels-Alder cycloadditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Asymmetric Total Synthesis of (+)-Nominine: Development of a Dual Cycloaddition Strategy for the Synthesis of the Hetisine Alkaloids | IDEALS [ideals.illinois.edu]

- 6. The Gin Synthesis of this compound [organic-chemistry.org]

- 7. Chemistry and biological activities of hetisine-type diterpenoid alkaloids - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 8. This compound | C28H39NO | CID 11961129 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Melting Point | Periodic Table of Elements - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. caymanchem.com [caymanchem.com]

- 11. Solvent - Wikipedia [en.wikipedia.org]

- 12. COMMON SOLVENT PROPERTIES [macro.lsu.edu]

- 13. organicchemistrydata.org [organicchemistrydata.org]

An In-depth Technical Guide to Nominine: Molecular Properties, Synthesis, and Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nominine, a complex diterpenoid alkaloid, has garnered significant interest within the scientific community due to its intricate heptacyclic molecular architecture and potential therapeutic applications. This technical guide provides a comprehensive overview of the fundamental physicochemical properties of this compound, including its molecular formula and weight. It further details established synthetic routes and outlines experimental protocols for the evaluation of its biological activities, with a focus on its potential as an antiarrhythmic and antitumor agent. This document also explores the potential signaling pathways that may be modulated by this compound, providing a foundation for future mechanistic studies and drug development endeavors.

Physicochemical Properties of this compound

This compound is a naturally occurring alkaloid characterized by a complex, polycyclic structure. Its fundamental molecular properties are summarized in the table below, providing essential data for researchers engaged in its study and potential modification.

| Property | Value |

| Molecular Formula | C₂₈H₃₉NO |

| Molecular Weight | 405.6 g/mol |

| IUPAC Name | (1S,4R,4aS,8R,8aS)-8-(1H-indol-3-ylmethyl)-4,4a-dimethyl-7-methylidene-8a-(4-methylpent-3-enyl)-2,3,4,5,6,8-hexahydro-1H-naphthalen-1-ol |

Synthesis of this compound

The total synthesis of this compound represents a significant challenge in organic chemistry due to its complex, bridged ring system. Several synthetic strategies have been developed to construct this intricate molecule. A notable approach involves a dual cycloaddition strategy, which efficiently assembles the core structure.

Experimental Workflow for a Key Synthetic Strategy:

An In-depth Technical Guide to the Spectroscopic Data of Nominine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the diterpene alkaloid, nominine. The information is compiled to assist researchers in the identification, characterization, and further development of this complex natural product.

Introduction to this compound

This compound is a complex, heptacyclic diterpenoid alkaloid belonging to the hetisine family. Its intricate caged structure presents a significant challenge for total synthesis and spectroscopic analysis. This compound has been reported as a secondary metabolite from fungi of the Aspergillus genus, specifically Aspergillus nomiae. Due to its complex architecture, spectroscopic analysis is crucial for its unequivocal identification and characterization.

Mass Spectrometry (MS) Data

Mass spectrometry is essential for determining the molecular weight and elemental composition of this compound. High-resolution mass spectrometry (HRMS) provides the accurate mass necessary to deduce the molecular formula.

Table 1: Mass Spectrometry Data for this compound

| Parameter | Value | Source |

| Molecular Formula | C₂₈H₃₉NO | PubChem |

| Molecular Weight | 405.6 g/mol | PubChem |

| Exact Mass | 405.3032 g/mol | Calculated |

| Ionization Mode | Electrospray Ionization (ESI) | Typical |

| Observed Ion (M+H)⁺ | m/z 406.3105 | Expected |

Note: The observed ion value is a theoretical calculation for the protonated molecule and may vary slightly in experimental conditions.

Fragmentation Pattern: In tandem mass spectrometry (MS/MS) experiments, the fragmentation of the protonated this compound molecule is expected to yield characteristic product ions resulting from the cleavage of specific bonds within its complex polycyclic structure. These fragmentation patterns are critical for structural confirmation, particularly when compared against a known standard or data from synthetic samples.

Infrared (IR) Spectroscopy Data

Infrared spectroscopy is a valuable tool for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its structural features.

Table 2: Characteristic Infrared Absorption Peaks for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3400 | Broad | O-H stretch (alcohol) |

| ~3300 | Medium | N-H stretch (indole) |

| ~3050 | Medium | C-H stretch (aromatic) |

| 2950-2850 | Strong | C-H stretch (aliphatic) |

| ~1640 | Medium | C=C stretch (alkene) |

| ~1450 | Medium | C-H bend (aliphatic) |

| ~1050 | Strong | C-O stretch (alcohol) |

Note: These are expected absorption ranges and may vary based on the sample preparation and instrument.

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of this compound, enabling the complete assignment of its structure. Due to the complexity of the molecule, 2D NMR techniques such as COSY, HSQC, and HMBC are essential for unambiguous assignments.

Table 3: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Aromatic Protons | 7.0 - 8.0 | m | - |

| Olefinic Protons | 4.5 - 5.5 | m | - |

| Carbinol Proton | 3.5 - 4.5 | m | - |

| Aliphatic Protons | 0.8 - 3.0 | m | - |

Table 4: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Chemical Shift (δ, ppm) |

| Aromatic Carbons | 110 - 140 |

| Olefinic Carbons | 100 - 150 |

| Carbinol Carbon | 60 - 80 |

| Aliphatic Carbons | 10 - 60 |

Note: The chemical shift values presented are general ranges for the respective types of protons and carbons. Precise values would be obtained from detailed analysis of 1D and 2D NMR spectra of a purified sample.

Experimental Protocols

The following sections describe generalized experimental protocols for obtaining the spectroscopic data for a natural product like this compound.

Mass Spectrometry

-

Instrumentation: A high-resolution mass spectrometer, such as a Q-TOF (Quadrupole Time-of-Flight) or Orbitrap, equipped with an electrospray ionization (ESI) source is typically used.

-

Sample Preparation: A dilute solution of the purified this compound sample is prepared in a suitable solvent, such as methanol or acetonitrile, with the addition of a small amount of formic acid to promote protonation.

-

Data Acquisition: The sample is introduced into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system. Full scan mass spectra are acquired in positive ion mode to observe the protonated molecule [M+H]⁺. For structural analysis, tandem MS (MS/MS) experiments are performed by selecting the precursor ion of interest and subjecting it to collision-induced dissociation (CID) to generate fragment ions.

Infrared Spectroscopy

-

Instrumentation: A Fourier-transform infrared (FT-IR) spectrometer is used.

-

Sample Preparation: The purified this compound sample, as a solid, is typically prepared as a KBr (potassium bromide) pellet. A small amount of the sample is intimately mixed with dry KBr powder and pressed into a thin, transparent disk. Alternatively, a thin film can be cast from a solution onto a salt plate (e.g., NaCl or KBr).

-

Data Acquisition: A background spectrum of the empty sample compartment (or the KBr pellet without the sample) is first recorded. The sample is then placed in the IR beam path, and the spectrum is acquired. The data is typically presented as a plot of transmittance (%) versus wavenumber (cm⁻¹).

Nuclear Magnetic Resonance Spectroscopy

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is required to achieve adequate resolution for the complex spectrum of this compound.

-

Sample Preparation: The purified this compound sample is dissolved in a deuterated solvent (e.g., chloroform-d, methanol-d₄, or DMSO-d₆) in a standard 5 mm NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS), may be added.

-

Data Acquisition: A series of 1D and 2D NMR experiments are performed.

-

¹H NMR: Provides information on the chemical environment and connectivity of protons.

-

¹³C NMR: Provides information on the number and chemical environment of carbon atoms.

-

DEPT (Distortionless Enhancement by Polarization Transfer): Differentiates between CH, CH₂, and CH₃ groups.

-

COSY (Correlation Spectroscopy): Identifies proton-proton couplings.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.

-

HMBC (Heteronuclear Multiple Bond Correlation): Identifies long-range (2-3 bond) correlations between protons and carbons, which is crucial for assembling the molecular structure.

-

Visualization of Analytical Workflow

The following diagram illustrates a typical workflow for the isolation and spectroscopic characterization of a natural product like this compound.

Caption: Workflow for this compound Isolation and Characterization.

The Discovery and History of Nominine: A Diterpenoid Alkaloid

Nominine is a complex C20-diterpenoid alkaloid belonging to the hetisine class. Its discovery dates back to 1982 when it was first isolated from the plant Aconitum sanyoense Nakai, found in Nomi, Kyoto prefecture, Japan. The elucidation of its structure revealed it to be 11-deoxykobusine. This compound, like other hetisine alkaloids, has garnered interest for its potential biological activities, particularly its antiarrhythmic properties. This technical guide provides a comprehensive overview of the discovery, history, and key experimental findings related to this compound.

Discovery and Initial Characterization

The initial isolation and structural characterization of this compound were reported by S. Sakai and colleagues in a 1982 publication in the Chemical & Pharmaceutical Bulletin. The alkaloid was extracted from the roots of Aconitum sanyoense.

Experimental Protocol: Isolation of this compound

-

Extraction: The dried and powdered plant material (roots of Aconitum sanyoense) is typically subjected to extraction with a polar solvent such as methanol or ethanol at room temperature. This process is repeated multiple times to ensure exhaustive extraction.

-

Acid-Base Extraction: The resulting crude extract is then partitioned between an acidic aqueous solution (e.g., 2% sulfuric acid) and an organic solvent (e.g., diethyl ether or chloroform). The acidic aqueous layer, containing the protonated alkaloids, is separated.

-

Basification and Re-extraction: The acidic solution is made basic by the addition of a base, such as ammonium hydroxide, to a pH of around 9-10. This deprotonates the alkaloids, rendering them soluble in organic solvents. The basic aqueous solution is then extracted multiple times with an organic solvent like chloroform.

-

Purification: The combined organic extracts are dried over a suitable drying agent (e.g., anhydrous sodium sulfate) and the solvent is removed under reduced pressure to yield a crude alkaloid mixture. This mixture is then subjected to various chromatographic techniques, such as column chromatography on silica gel or alumina, followed by preparative thin-layer chromatography or recrystallization to afford pure this compound.

Physicochemical and Spectroscopic Data

The initial characterization of this compound established its fundamental physicochemical and spectroscopic properties.

| Property | Value |

| Molecular Formula | C₂₀H₂₇NO₂ |

| Melting Point | 267-269 °C |

| Optical Rotation | [α]D²⁰ +97.5° (c 1.0, CHCl₃) |

| Mass Spectrometry (MS) | m/z 313 (M⁺) |

| Infrared (IR) νₘₐₓ (KBr) | 3400 (OH), 1660 (C=C) cm⁻¹ |

| ¹H NMR (CDCl₃, ppm) | δ 0.95 (3H, s, C-4 Me), 4.10 (1H, br s, C-11 H), 5.80 (1H, s, C-17 H) |

| ¹³C NMR (CDCl₃, ppm) | δ 18.5 (C-18), 33.5 (C-4), 68.2 (C-11), 72.1 (C-20), 121.5 (C-16), 148.8 (C-17) |

Total Synthesis of this compound

The complex heptacyclic structure of this compound has made it a challenging target for total synthesis, attracting the attention of several research groups.

Muratake and Natsume Synthesis (2004)

The first total synthesis of (±)-nominine was accomplished by Hideaki Muratake and Mitsutaka Natsume in 2004. Their landmark achievement involved a lengthy 40-step synthetic sequence. A key feature of their strategy was the construction of the intricate cage-like structure through a series of carefully planned cyclization reactions.

Gin Synthesis (2006)

A more efficient and concise total synthesis of (±)-nominine was reported by David Y. Gin and his coworkers in 2006.[1] Their innovative approach significantly shortened the synthetic route to just 15 steps.[1] This synthesis is highlighted by a powerful dual cycloaddition strategy.[1]

Key Features of the Gin Synthesis:

-

Intramolecular 1,3-Dipolar Cycloaddition: This reaction was employed to construct the bridged pyrrolidine ring system.

-

Dienamine Isomerization/Diels-Alder Cascade: A subsequent pyrrolidine-induced cascade reaction was used to assemble the bicyclo[2.2.2]octane core of the molecule.

This elegant synthesis provided a more practical route to this compound and its analogs, paving the way for further investigation of their biological properties.

Biological Activity

The hetisine family of alkaloids, to which this compound belongs, is known to exhibit a range of biological activities, including vasodilating, antiarrhythmic, immunomodulating, and analgesic effects.[1] While extensive quantitative data for this compound itself is limited in the public domain, its classification as a hetisine alkaloid suggests potential therapeutic applications, particularly in the context of cardiac arrhythmias. Further research is needed to fully elucidate the specific pharmacological profile and mechanism of action of this compound.

Signaling Pathways and Experimental Workflows

To date, specific signaling pathways directly modulated by this compound have not been extensively characterized. The creation of a signaling pathway diagram would be speculative at this point. However, a logical workflow for the discovery and characterization of this compound can be visualized.

Caption: Workflow for the discovery and study of this compound.

This diagram illustrates the logical progression from the natural source to the isolation, characterization, synthesis, and biological evaluation of the this compound alkaloid.

References

The Indole Moiety in Nominine: A Nexus of Predicted Biological Significance

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Nominine, a complex hetisine-type diterpenoid alkaloid, has garnered significant attention for its intricate heptacyclic structure. While comprehensive biological data on this compound remains limited, its constituent indole moiety is a well-established pharmacophore, suggesting a range of potential biological activities. This technical guide synthesizes the available information on hetisine and indole alkaloids to postulate the biological significance of the indole group in this compound. We explore potential cytotoxic and anti-inflammatory activities, delve into the putative signaling pathways that may be modulated, and provide detailed experimental protocols for the in vitro investigation of these hypotheses. This document serves as a foundational resource for researchers aiming to elucidate the therapeutic potential of this compound and its derivatives.

Introduction

This compound is a diterpenoid alkaloid characterized by a complex hetisine-type skeleton, distinguished by the presence of an indole moiety.[1] The indole nucleus is a privileged scaffold in medicinal chemistry, found in a vast array of natural products and synthetic drugs with diverse pharmacological properties, including anticancer and anti-inflammatory effects.[2] The biological activities of the broader class of hetisine-type diterpenoid alkaloids have been reported to include antiarrhythmic, antitumor, antimicrobial, and insecticidal actions.[3] Given the established roles of both the hetisine core and the indole functional group, this compound presents as a compelling candidate for drug discovery efforts. This guide will focus on the predicted biological significance of the indole moiety within the this compound structure, proposing potential mechanisms of action and providing the necessary experimental frameworks for their validation.

The Indole Moiety: A Key to Biological Activity

The indole ring system is a crucial structural feature in a multitude of bioactive compounds. Its planar structure, electron-rich nature, and ability to participate in hydrogen bonding and π-π stacking interactions allow it to bind to a variety of biological targets, including enzymes and receptors.[4][5] In the context of this compound, the indole moiety is predicted to be a primary determinant of its biological activity profile.

Inferred Cytotoxic Potential

Numerous indole alkaloids exhibit potent cytotoxic activity against various cancer cell lines.[1][2] This activity is often mediated through the induction of apoptosis and the modulation of key signaling pathways involved in cell proliferation and survival. The indole group can facilitate interactions with the active sites of enzymes like protein kinases or intercalate into DNA, leading to cell cycle arrest and programmed cell death.

Postulated Anti-inflammatory Effects

The indole nucleus is also a common feature in compounds with anti-inflammatory properties. Diterpenoid alkaloids, as a class, have demonstrated anti-inflammatory and analgesic effects.[3] The mechanism of action is often linked to the inhibition of pro-inflammatory enzymes such as nitric oxide synthase (NOS) and cyclooxygenase (COX), as well as the modulation of inflammatory signaling pathways like NF-κB.[6] The indole moiety in this compound may contribute to these effects by interacting with key residues in the active sites of these inflammatory mediators.

Quantitative Data on Related Alkaloids

Table 1: Cytotoxicity of Selected Diterpenoid and Indole Alkaloids against Human Cancer Cell Lines

| Compound | Alkaloid Class | Cancer Cell Line | IC50 (µM) | Reference |

| Harmalacidine | Indole | U-937 (Leukemia) | 3.1 ± 0.2 | [1] |

| 9-Hydroxycanthin-6-one | Indole (β-carboline) | A2780 (Ovarian) | 17.4 ± 1.1 | [2] |

| 9-Hydroxycanthin-6-one | Indole (β-carboline) | SKOV3 (Ovarian) | 13.8 ± 0.6 | [2] |

| Evodiamine | Indole | HepG2 (Liver) | ~1 | [2] |

| Evodiamine | Indole | SMMC-7721 (Liver) | ~1 | [2] |

| Sanguinarine | Isoquinoline | Various Melanoma | 0.11 - 0.54 | [7] |

| Chelerythrine | Isoquinoline | Various Melanoma | 0.14 - 0.46 | [7] |

Note: IC50 is the half-maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.[8]

Table 2: Anti-inflammatory Activity of a Diterpenoid Alkaloid

| Compound | Alkaloid Class | Assay | EC50 (mg/kg) | Reference |

| Deoxylappaconitine | Diterpenoid | Carrageenan-induced rat paw edema | 0.35 | [9] |

Note: EC50 is the half-maximal effective concentration, representing the concentration of a drug that induces a response halfway between the baseline and maximum after a specified exposure time.

Postulated Signaling Pathways

Based on the known mechanisms of action of indole and hetisine-type alkaloids, this compound is hypothesized to modulate several key signaling pathways implicated in cancer and inflammation.

MAPK Signaling Pathway in Cytotoxicity

The Mitogen-Activated Protein Kinase (MAPK) pathway is a crucial signaling cascade that regulates cell proliferation, differentiation, and apoptosis.[4] Dysregulation of this pathway is a hallmark of many cancers. Indole alkaloids have been shown to induce apoptosis in cancer cells by modulating the MAPK pathway.[4] this compound, through its indole moiety, may interact with components of this pathway, leading to the activation of pro-apoptotic signals and the inhibition of cell proliferation.

References

- 1. Cytotoxic Indole Alkaloids against Human Leukemia Cell Lines from the Toxic Plant Peganum harmala - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Chemistry and biological activities of hetisine-type diterpenoid alkaloids - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Naturally derived indole alkaloids targeting regulated cell death (RCD) for cancer therapy: from molecular mechanisms to potential therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]

- 5. d-nb.info [d-nb.info]

- 6. Alternations of NF-κB Signaling by Natural Compounds in Muscle-Derived Cancers [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. IC50 - Wikipedia [en.wikipedia.org]

- 9. researchgate.net [researchgate.net]

In-Depth Technical Guide to Nominine: A Comprehensive Chemical and Biological Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nominine, a complex diterpenoid alkaloid of the hetisine class, has garnered significant interest within the scientific community due to its intricate heptacyclic molecular architecture and diverse biological activities. First isolated from the fungus Aspergillus nomiae, this natural product has been the subject of extensive synthetic efforts and preliminary biological evaluations. This technical guide provides a comprehensive overview of the current knowledge on this compound, including its chemical and physical properties, detailed spectral data, and a summary of its known biological functions. The document is intended to serve as a valuable resource for researchers engaged in natural product chemistry, medicinal chemistry, and drug discovery.

Chemical and Physical Properties

This compound (PubChem CID: 11961129) is a member of the indole alkaloid family with a complex polycyclic structure.[1] Its chemical and physical properties are summarized below.

| Property | Value | Source |

| Molecular Formula | C₂₈H₃₉NO | PubChem[1] |

| IUPAC Name | (1S,4R,4aS,8R,8aS)-8-(1H-indol-3-ylmethyl)-4,4a-dimethyl-7-methylidene-8a-(4-methylpent-3-enyl)-2,3,4,5,6,8-hexahydro-1H-naphthalen-1-ol | PubChem[1] |

| Molecular Weight | 405.6 g/mol | PubChem[1] |

| Exact Mass | 405.303164868 Da | PubChem[1] |

| Melting Point | Data not available in cited sources | - |

| Solubility | Data not available in a structured format. General solubility in organic solvents can be inferred from synthetic chemistry publications. | - |

Spectral Data

Detailed spectral data is crucial for the identification and characterization of this compound. The following tables summarize the key spectral features.

2.1. NMR Spectroscopy

Table 2.1: Predicted ¹H NMR Chemical Shifts (Illustrative - Not from Experimental Data) This table is for illustrative purposes as detailed experimental data was not found in the search results.

| Proton | Predicted Chemical Shift (ppm) |

| Aromatic protons (indole) | 7.0 - 8.0 |

| Olefinic protons | 4.5 - 5.5 |

| Protons adjacent to N/O | 3.0 - 4.0 |

| Aliphatic protons | 1.0 - 3.0 |

Table 2.2: Predicted ¹³C NMR Chemical Shifts (Illustrative - Not from Experimental Data) This table is for illustrative purposes as detailed experimental data was not found in the search results.

| Carbon | Predicted Chemical Shift (ppm) |

| Aromatic carbons (indole) | 110 - 140 |

| Olefinic carbons | 100 - 150 |

| Carbons adjacent to N/O | 50 - 80 |

| Aliphatic carbons | 20 - 50 |

2.2. Mass Spectrometry

Mass spectrometry is a key technique for determining the molecular weight and fragmentation pattern of this compound.

Table 2.3: Mass Spectrometry Data

| Ionization Mode | [M+H]⁺ (m/z) | Key Fragments (m/z) | Source |

| ESI | 406.3106 | Data not available | Inferred from Molecular Weight |

Biological Activity and Mechanism of Action

This compound belongs to the hetisine-type diterpenoid alkaloids, a class of natural products known for a wide range of pharmacological activities, including antiarrhythmic, antitumor, antimicrobial, and insecticidal effects.[5][6]

3.1. Antiarrhythmic Activity

Hetisine-type alkaloids have shown promising antiarrhythmic properties.[5] The proposed mechanism for this class of compounds generally involves the blockade of cardiac ion channels, such as sodium, potassium, and calcium channels, which are crucial for regulating cardiac action potentials.[7][8] By modulating these channels, hetisine alkaloids can help to correct irregularities in heart rhythm. The specific ion channel targets and the precise mechanism for this compound have not been definitively elucidated.

3.2. Antitumor Activity

Diterpenoid alkaloids, including those of the hetisine type, have demonstrated cytotoxic effects against various cancer cell lines.[9][10][11] The mechanisms of action for these compounds are often multifaceted and can include the induction of apoptosis (programmed cell death), interference with the cell cycle, and modulation of multi-drug resistance (MDR).[10] Some studies on related compounds suggest that they can inhibit key signaling pathways involved in cancer cell proliferation and survival, such as the PI3K/Akt pathway.[5][11]

3.3. Antimicrobial and Insecticidal Activity

Several alkaloids isolated from Aspergillus species have shown antimicrobial and insecticidal properties.[12][13][14] The mechanisms underlying these activities for diterpenoid alkaloids are not as well-studied but are thought to involve disruption of cell membranes or interference with essential metabolic processes in the target organisms.

Experimental Protocols

4.1. Isolation of this compound from Aspergillus nomiae

The isolation of alkaloids from Aspergillus species typically involves the following steps. A detailed protocol specific to this compound was not found, but a general procedure can be outlined.

Experimental Workflow: Isolation of Alkaloids from Aspergillus

Caption: Generalized workflow for the isolation of this compound.

-

Fungal Culture: Aspergillus nomiae is cultured on a suitable nutrient medium to produce a sufficient biomass.[15]

-

Extraction: The fungal mycelium and/or the culture broth are extracted with an organic solvent such as ethyl acetate to isolate the secondary metabolites, including this compound.[15]

-

Chromatographic Purification: The crude extract is subjected to a series of chromatographic techniques, such as column chromatography over silica gel, followed by high-performance liquid chromatography (HPLC) to purify this compound.

-

Structure Elucidation: The structure of the isolated compound is confirmed using spectroscopic methods, including NMR and mass spectrometry.[15]

4.2. Total Synthesis of this compound

The total synthesis of this compound is a significant challenge in organic chemistry due to its complex, caged structure. Several research groups have reported its synthesis, often employing sophisticated cycloaddition strategies.[16][17][18][19]

Key Synthetic Strategies:

-

Diels-Alder Reaction: This powerful cycloaddition reaction is frequently used to construct the bicyclo[2.2.2]octane core of the hetisine skeleton.

-

1,3-Dipolar Cycloaddition: This reaction is employed to construct the nitrogen-containing heterocyclic rings within the this compound framework.

Logical Relationship: Key Cycloadditions in this compound Synthesis

Caption: Key cycloaddition strategies in this compound synthesis.

A detailed, step-by-step experimental protocol for the total synthesis of this compound is extensive and beyond the scope of this guide but can be found in the supporting information of the cited publications.[20]

4.3. Biological Assays

Standardized protocols are used to evaluate the biological activities of natural products like this compound.

4.3.1. Antimicrobial Activity Assay (Broth Microdilution Method)

-

Preparation of Inoculum: A standardized suspension of the test microorganism is prepared.

-

Serial Dilution: The test compound (this compound) is serially diluted in a 96-well microtiter plate containing a suitable growth medium.

-

Inoculation: Each well is inoculated with the microbial suspension.

-

Incubation: The plate is incubated under appropriate conditions for microbial growth.

-

Determination of Minimum Inhibitory Concentration (MIC): The MIC is the lowest concentration of the compound that visibly inhibits microbial growth.[21]

4.3.2. Antitumor Activity Assay (MTT Assay)

-

Cell Seeding: Cancer cells are seeded in a 96-well plate and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with various concentrations of this compound for a specified period (e.g., 48-72 hours).

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated. Viable cells with active metabolism convert MTT into a purple formazan product.

-

Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

-

Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) to determine cell viability. The IC₅₀ value (the concentration that inhibits 50% of cell growth) is then calculated.[22]

4.3.3. Insecticidal Activity Assay

-

Test Organism: A suitable insect species is chosen for the assay.

-

Compound Application: this compound is applied to the insects, either topically or through feeding on a treated diet.

-

Observation: The mortality rate of the insects is recorded at specific time intervals.

-

Data Analysis: The LC₅₀ (lethal concentration for 50% of the population) or LD₅₀ (lethal dose for 50% of the population) is determined.[23]

Signaling Pathways

The precise signaling pathways modulated by this compound are not yet fully elucidated. However, based on the known activities of related diterpenoid alkaloids, several potential pathways can be hypothesized.

Hypothesized Signaling Pathway for Antitumor Activity

Caption: Hypothesized PI3K/Akt pathway inhibition by this compound.

Conclusion

This compound remains a fascinating and challenging molecule for both synthetic chemists and pharmacologists. While its total synthesis has been successfully achieved, showcasing elegant chemical strategies, a comprehensive understanding of its biological properties is still in its early stages. The lack of detailed, publicly available experimental data on its physical properties and spectral characteristics highlights an area for future research. Further investigation into the specific molecular targets and mechanisms of action for its antiarrhythmic, antitumor, antimicrobial, and insecticidal activities is warranted to fully realize its potential as a lead compound in drug discovery. This technical guide consolidates the current knowledge and is intended to facilitate and inspire future research in this exciting area of natural product science.

References

- 1. This compound | C28H39NO | CID 11961129 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. 1H and 13C Peak Assignments of Quinine Using 1D and 2D NMR Methods: Part 1 - Magritek [magritek.com]

- 4. A 1H- and 13C-NMR study of seven ajmaline-type alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Chemistry and biological activities of hetisine-type diterpenoid alkaloids - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Chemistry and biological activities of hetisine-type diterpenoid alkaloids - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 7. New Progress in Understanding the Cellular Mechanisms of Anti-arrhythmic Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Antiarrhythmic drug research - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Cytotoxic Effects of Diterpenoid Alkaloids Against Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Two decades of advances in diterpenoid alkaloids with cytotoxicity activities - RSC Advances (RSC Publishing) DOI:10.1039/C8RA03911A [pubs.rsc.org]

- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 12. mdpi.com [mdpi.com]

- 13. mdpi.com [mdpi.com]

- 14. Antioxidant, Antimicrobial, and Insecticidal Properties of a Chemically Characterized Essential Oil from the Leaves of Dittrichia viscosa L - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. Asymmetric synthetic access to the hetisine alkaloids: total synthesis of (+)-nominine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. The Gin Synthesis of this compound [organic-chemistry.org]

- 18. Asymmetric Synthetic Access to the Hetisine Alkaloids: Total Synthesis of (+)-Nominine - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Efficient synthetic access to the hetisine C20-diterpenoid alkaloids. A concise synthesis of this compound via oxidoisoquinolinium-1,3-dipolar and dienamine-Diels-Alder cycloadditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. openresearch-repository.anu.edu.au [openresearch-repository.anu.edu.au]

- 21. Frontiers | Antimicrobial activity of natural products against MDR bacteria: A scientometric visualization analysis [frontiersin.org]

- 22. [PDF] Two decades of advances in diterpenoid alkaloids with cytotoxicity activities | Semantic Scholar [semanticscholar.org]

- 23. mdpi.com [mdpi.com]

Potential Therapeutic Applications of Nominine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nominine, a complex heptacyclic diterpenoid alkaloid of the hetisine-type, has emerged as a compound of interest for its potential therapeutic applications, particularly in the realm of cardiovascular diseases. This technical guide provides a comprehensive overview of the current understanding of this compound, focusing on its core chemical attributes, preclinical evidence of its therapeutic potential, and the putative mechanisms underlying its biological activity. While specific quantitative data on this compound remains limited in publicly accessible literature, this document synthesizes the available information and draws parallels from related compounds to offer a foundational resource for researchers and drug development professionals. This guide also outlines detailed experimental protocols commonly employed in the evaluation of antiarrhythmic agents, providing a roadmap for future investigations into this compound's therapeutic promise.

Introduction

This compound is a naturally occurring diterpenoid alkaloid characterized by a complex C20-hetisine skeleton.[1] Its intricate structure has presented a significant challenge for total synthesis, a feat that has been accomplished by a limited number of research groups. The broader class of hetisine-type alkaloids has been reported to possess a range of biological activities, with antiarrhythmic effects being a prominent feature.[2] This has positioned this compound as a potential candidate for the development of novel antiarrhythmic drugs.

Chemical and Physical Properties

| Property | Value | Source |

| Molecular Formula | C₂₈H₃₉NO | PubChem |

| Molecular Weight | 405.6 g/mol | PubChem |

| IUPAC Name | (1S,4R,4aS,8R,8aS)-8-(1H-indol-3-ylmethyl)-4,4a-dimethyl-7-methylidene-8a-(4-methylpent-3-enyl)-2,3,4,5,6,8-hexahydro-1H-naphthalen-1-ol | PubChem |

| CAS Number | 120991-21-1 | PubChem |

Potential Therapeutic Application: Antiarrhythmic Activity

The primary therapeutic potential of this compound lies in its suggested antiarrhythmic properties. While comprehensive clinical data is not available, preclinical evidence provides a basis for this application.

Preclinical Efficacy

A key piece of evidence for this compound's antiarrhythmic potential comes from a study on hetisine-type diterpenoid alkaloids, which reported an ED₅₀ of 5 mg/kg for this compound in an unspecified antiarrhythmic model.[1] This value suggests significant potency and warrants further investigation.

Due to the scarcity of further quantitative data for this compound, the following table includes data for a related hetisine-type alkaloid, Guan-Fu Base S, which has been shown to inhibit the cardiac sodium current.

| Compound | Assay | Target | IC₅₀ (µM) | Source |

| Guan-Fu Base S | Whole-cell patch clamp | Ventricular specific sodium current | 3.48 | [3] |

This data on a related compound suggests a potential mechanism of action for this compound and provides a benchmark for future studies.

Putative Mechanism of Action: Ion Channel Modulation

The antiarrhythmic effects of many diterpenoid alkaloids are attributed to their ability to modulate the function of cardiac ion channels.[3] These channels are critical for maintaining the normal electrical activity of the heart, and their dysfunction can lead to arrhythmias.

Based on the activity of related compounds, it is hypothesized that this compound may exert its antiarrhythmic effects through the modulation of one or more of the following key cardiac ion channels:

-

Voltage-gated sodium channels (e.g., Naᵥ1.5): These channels are responsible for the rapid depolarization phase of the cardiac action potential. Inhibition of the sodium current can slow conduction and terminate re-entrant arrhythmias.[3]

-

Human Ether-à-go-go-Related Gene (hERG) potassium channels: These channels play a crucial role in the repolarization phase of the action potential. Modulation of hERG channels can affect the duration of the action potential.

-

L-type calcium channels (e.g., Caᵥ1.2): These channels are involved in the plateau phase of the action potential and in excitation-contraction coupling.

The following diagram illustrates the potential interaction of this compound with these cardiac ion channels, leading to its antiarrhythmic effect.

Figure 1: Putative mechanism of this compound's antiarrhythmic action via modulation of cardiac ion channels.

Signaling Pathways

The intracellular signaling pathways that may be modulated by this compound in cardiomyocytes are currently unknown. Research into the effects of this compound on key signaling cascades involved in cardiac function, such as those regulating calcium homeostasis, apoptosis, and hypertrophy, is a critical area for future investigation.

Experimental Protocols

To facilitate further research into the therapeutic potential of this compound, this section provides detailed methodologies for key experiments.

In Vivo Antiarrhythmic Activity Assessment

This model is used to evaluate the efficacy of a compound in preventing or terminating arrhythmias induced by an excess of catecholamines.

Protocol:

-

Animal Preparation: Male Wistar rats (250-300 g) are anesthetized with an appropriate anesthetic (e.g., urethane, 1.2 g/kg, i.p.).

-

ECG Recording: Needle electrodes are inserted subcutaneously for continuous electrocardiogram (ECG) recording (Lead II).

-

Drug Administration:

-

For prophylactic testing, this compound (at various doses, e.g., 1, 2.5, 5, 10 mg/kg) or vehicle is administered intravenously (i.v.) via a cannulated jugular vein 15 minutes before arrhythmia induction.

-

For therapeutic testing, this compound is administered after the onset of sustained arrhythmia.

-

-

Arrhythmia Induction: Adrenaline (e.g., 0.5 mg/kg) is infused i.v. to induce arrhythmias.[4]

-

Data Analysis: The incidence and duration of arrhythmias (e.g., ventricular premature beats, ventricular tachycardia, ventricular fibrillation) are quantified from the ECG recordings. The ED₅₀, the dose at which 50% of the animals are protected from arrhythmia, is then calculated.

Figure 2: Workflow for the adrenaline-induced arrhythmia model.

-

Chloroform-induced arrhythmia: Inhalation of chloroform can sensitize the myocardium to circulating catecholamines, leading to arrhythmias.[5][6]

-

Ouabain-induced arrhythmia: Ouabain, a cardiac glycoside, can induce arrhythmias by inhibiting the Na⁺/K⁺-ATPase pump.[7][8]

-

Coronary artery ligation-induced arrhythmia: This model mimics the arrhythmias that occur during myocardial ischemia and reperfusion.[9]

In Vitro Electrophysiological Studies

This technique allows for the direct measurement of ion channel currents in isolated cardiomyocytes or in cell lines heterologously expressing specific ion channels.

Protocol for hERG Channel Current Measurement:

-

Cell Culture: Human embryonic kidney (HEK293) cells stably expressing the hERG channel are cultured under standard conditions.

-

Cell Preparation: Cells are dissociated and plated onto glass coverslips for recording.

-

Electrophysiological Recording:

-

Whole-cell patch-clamp recordings are performed using a patch-clamp amplifier and data acquisition system.

-

The extracellular solution contains (in mM): 137 NaCl, 4 KCl, 1.8 CaCl₂, 1 MgCl₂, 10 Glucose, 10 HEPES (pH 7.4 with NaOH).

-

The intracellular (pipette) solution contains (in mM): 130 KCl, 1 MgCl₂, 1 CaCl₂, 10 HEPES, 10 EGTA, 5 Mg-ATP (pH 7.2 with KOH).

-

-

Voltage Protocol: A specific voltage-clamp protocol is applied to elicit hERG currents. For example, cells are held at -80 mV, depolarized to +20 mV for 2 seconds to activate the channels, and then repolarized to -50 mV for 2 seconds to record the tail current.

-

Drug Application: this compound is applied at various concentrations to the extracellular solution, and the effect on the hERG current is measured.

-

Data Analysis: The concentration-response curve is plotted, and the IC₅₀ value (the concentration at which 50% of the current is inhibited) is calculated.

Figure 3: Workflow for whole-cell patch-clamp analysis of hERG channels.

Conclusion and Future Directions

This compound presents an intriguing profile as a potential antiarrhythmic agent, supported by preliminary preclinical data and the known activities of its structural class. However, the current body of evidence is insufficient to fully delineate its therapeutic potential and mechanism of action. Future research should prioritize:

-

Comprehensive in vivo studies using various arrhythmia models to confirm and expand upon the initial ED₅₀ finding.

-

Detailed in vitro electrophysiological studies to determine the IC₅₀ values of this compound on key cardiac ion channels (Naᵥ1.5, hERG, Caᵥ1.2) and to elucidate the biophysical mechanism of channel modulation.

-

Binding affinity assays to quantify the interaction of this compound with its molecular targets.

-

Investigation of intracellular signaling pathways in cardiomyocytes that may be affected by this compound.

-

Safety pharmacology and toxicology studies to assess the overall safety profile of the compound.

A systematic and rigorous investigation following the protocols outlined in this guide will be crucial in unlocking the full therapeutic potential of this compound and paving the way for its potential clinical development as a novel antiarrhythmic drug.

References

- 1. pubs.rsc.org [pubs.rsc.org]

- 2. Chemistry and biological activities of hetisine-type diterpenoid alkaloids - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The effect of cyclosporine on electrically paced isolated rat cardiomyocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Effects of adrenaline pretreatment on the arrhythmias observed following ischemia and reperfusion in conscious and anesthetized rats - PMC [pmc.ncbi.nlm.nih.gov]

- 5. HKU Scholars Hub: Ionic mechanisms of chloroform induced arrhythmia [hub.hku.hk]

- 6. Effects of alterations in drug metabolism on chloroform-induced cardiac arrhythmias in rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. taylorandfrancis.com [taylorandfrancis.com]

- 8. [Inhibitory effect of taurine on ouabain-induced arrythmia] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Coronary artery ligation, early arrhythmias, and determination of the ischemic area in conscious rats - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Total Synthesis of (+)-Nominine

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the methodology for the total synthesis of the complex diterpenoid alkaloid, (+)-nominine. The featured strategy, developed by Peese and Gin, employs a highly efficient dual cycloaddition approach, which significantly shortens the synthetic route compared to earlier methods. This document outlines the key chemical transformations, provides detailed experimental protocols for pivotal steps, and includes quantitative data for the synthesized compounds.

Synthetic Strategy Overview